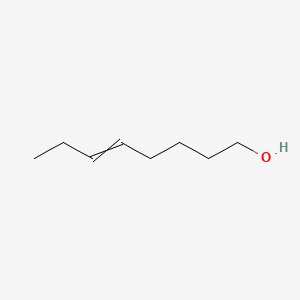
Oct-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-5-en-1-ol: is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms in its eight-carbon chain5-octen-1-ol and is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of 1-Octene: One common method for synthesizing oct-5-en-1-ol involves the hydroboration-oxidation of 1-octene. In this process, 1-octene reacts with diborane (B2H6) to form a trialkylborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Reduction of Oct-5-en-1-al: Another method involves the reduction of oct-5-en-1-al (octenal) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oct-5-en-1-ol can undergo oxidation reactions to form oct-5-en-1-al (octenal) or oct-5-enoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to octane by hydrogenation, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Oct-5-en-1-al (octenal), oct-5-enoic acid.
Reduction: Octane.
Substitution: Oct-5-en-1-chloride, oct-5-en-1-bromide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Oct-5-en-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Flavor and Fragrance Industry: The compound is used as a flavoring agent and in the formulation of fragrances due to its pleasant odor.
Biology and Medicine:
Biochemical Studies: this compound is used in biochemical studies to investigate the effects of unsaturated alcohols on biological systems.
Drug Development: The compound serves as a building block in the synthesis of potential drug candidates.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a modifying agent to impart specific properties to the final product.
Mecanismo De Acción
The mechanism of action of oct-5-en-1-ol involves its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their structure and function. The presence of the double bond allows for additional reactivity, enabling the compound to undergo various chemical transformations within biological systems.
Comparación Con Compuestos Similares
Oct-1-en-3-ol:
Oct-2-en-1-ol: Another unsaturated alcohol with the double bond between the second and third carbon atoms.
Uniqueness of Oct-5-en-1-ol:
Position of Functional Groups: The unique positioning of the double bond and hydroxyl group in this compound imparts distinct chemical and physical properties compared to its isomers.
Reactivity: The specific location of the double bond in this compound allows for selective reactions that are not possible with other isomers, making it valuable in synthetic chemistry.
Propiedades
Número CAS |
90200-83-2 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
VDHRTASWKDTLER-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCO |
Densidad |
0.840-0.860 (20°) |
Descripción física |
colourless liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
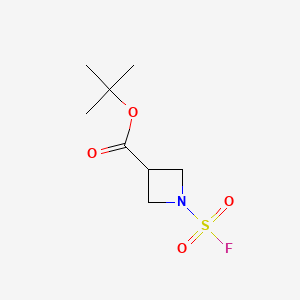
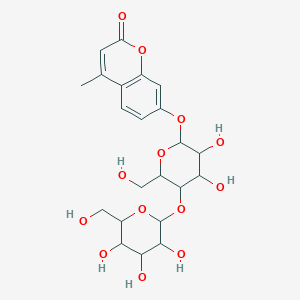


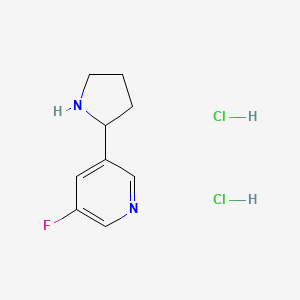
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
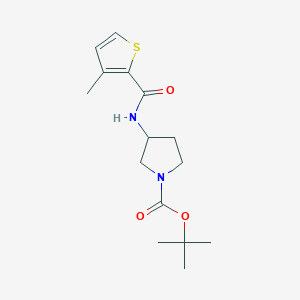
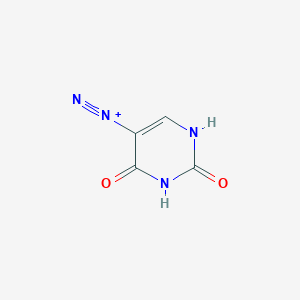
![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)

![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
